Cas no 1017778-50-5 (2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile)
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-氟-4,6-双(三氟甲基)苯乙腈
- 2-FLUORO-4,6-BIS(TRIFLUOROMETHYL)PHENYLACETONITRILE
- 2-(2-Fluoro-4,6-bis(trifluoromethyl)phenyl)acetonitrile
- 2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetonitrile
- 2-Fluoro-4,6-bis(trifluoromethyl)-phenylacetonitrile
- 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile
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- MDL: MFCD09258674
- Inchi: 1S/C10H4F7N/c11-8-4-5(9(12,13)14)3-7(10(15,16)17)6(8)1-2-18/h3-4H,1H2
- InChI Key: MIQUUQQQMNXLDS-UHFFFAOYSA-N
- SMILES: FC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1CC#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 336
- XLogP3: 3.4
- Topological Polar Surface Area: 23.8
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB264499-1 g |
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile, 97%; . |
1017778-50-5 | 97% | 1g |
€303.40 | 2023-04-27 | |
| Apollo Scientific | PC303102-1g |
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile |
1017778-50-5 | 97% | 1g |
£148.00 | 2025-02-21 | |
| abcr | AB264499-1g |
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile, 97%; . |
1017778-50-5 | 97% | 1g |
€302.90 | 2025-04-22 | |
| 1PlusChem | 1P0090U0-1g |
2-FLUORO-4,6-BIS(TRIFLUOROMETHYL)PHENYLACETONITRILE |
1017778-50-5 | 1g |
$244.00 | 2023-12-27 | ||
| A2B Chem LLC | AE20184-1g |
2-(2-Fluoro-4,6-bis(trifluoromethyl)phenyl)acetonitrile |
1017778-50-5 | 1g |
$299.00 | 2024-04-20 | ||
| Ambeed | A337895-1g |
2-(2-Fluoro-4,6-bis(trifluoromethyl)phenyl)acetonitrile |
1017778-50-5 | 95+% | 1g |
$164.0 | 2024-04-26 |
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile Suppliers
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile
Introduction to 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile (CAS No. 1017778-50-5)
2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile (CAS No. 1017778-50-5) is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound, characterized by a benzene ring substituted with a fluoro group and two trifluoromethyl groups, along with an acetonitrile moiety at the para position, exhibits distinct chemical and electronic characteristics that make it a valuable intermediate in synthetic chemistry.
The presence of multiple fluorine atoms in the molecule imparts high lipophilicity and metabolic stability, which are critical factors in drug design. Specifically, the trifluoromethyl groups enhance the binding affinity of the compound to biological targets, while the fluoro group can influence the pharmacokinetic profile by affecting solubility and metabolic pathways. These features have made 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile a promising candidate for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to modulate biological activity effectively. Studies have demonstrated that fluorine atoms can alter the electronic distribution within a molecule, leading to improved pharmacological properties such as increased potency and reduced toxicity. The compound’s structure allows for further functionalization, enabling chemists to tailor its properties for specific applications.
One of the most compelling aspects of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile is its utility as a building block in organic synthesis. The acetonitrile group provides a reactive site for nucleophilic substitution reactions, while the aromatic ring can undergo various electrophilic aromatic substitution reactions. This versatility makes it an indispensable tool for medicinal chemists seeking to construct complex molecular frameworks.
Recent advancements in computational chemistry have further highlighted the potential of 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile in drug discovery. Molecular modeling studies have shown that this compound can interact with biological targets in ways that are not achievable with non-fluorinated analogs. For instance, simulations have revealed that the electron-withdrawing nature of the trifluoromethyl groups enhances binding interactions with enzymes and receptors, thereby increasing the efficacy of potential drug candidates.
The agrochemical industry has also recognized the significance of fluorinated compounds like 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile. Fluorine atoms contribute to the stability and bioavailability of agrochemicals, making them more effective in controlling pests and diseases. Researchers are exploring its use in developing next-generation pesticides and herbicides that offer improved performance while minimizing environmental impact.
From a synthetic perspective, 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile serves as a key intermediate in the preparation of more complex molecules. Its structural motif is frequently employed in the synthesis of heterocyclic compounds, which are known for their diverse biological activities. By incorporating this compound into synthetic pathways, chemists can access novel scaffolds with tailored pharmacological properties.
The growing interest in fluorinated pharmaceuticals has spurred innovation in synthetic methodologies tailored to introducing fluorine atoms into organic molecules. Techniques such as metal-catalyzed cross-coupling reactions and halogen exchange processes have enabled the efficient preparation of compounds like 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile. These advances have not only simplified access to fluorinated intermediates but also opened new avenues for drug development.
In conclusion, 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetonitrile (CAS No. 1017778-50-5) represents a significant advancement in fluorinated chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative therapeutics and crop protection agents. As computational methods continue to evolve, the potential uses of this compound are expected to expand further, solidifying its role as a cornerstone of modern chemical research.
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